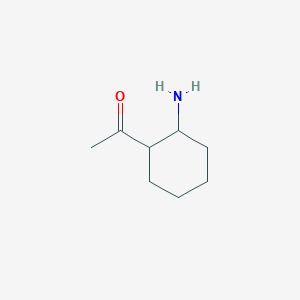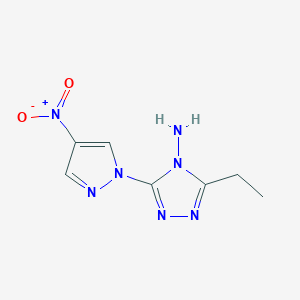![molecular formula C12H14O3 B11058453 4-[(4-Methoxyphenyl)methyl]oxolan-2-one CAS No. 118528-01-1](/img/structure/B11058453.png)
4-[(4-Methoxyphenyl)methyl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methoxyphenyl)methyl]oxolan-2-one is an organic compound with the molecular formula C12H14O3 It is a lactone derivative, characterized by the presence of a methoxyphenyl group attached to an oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)methyl]oxolan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzyl alcohol and γ-butyrolactone.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxolan-2-one ring.
Catalysts: Common catalysts used in this reaction include sulfuric acid or sodium hydroxide.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is also common to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone ring to a diol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-[(4-Methoxyphenyl)methyl]butanoic acid.
Reduction: Formation of 4-[(4-Methoxyphenyl)methyl]butane-1,4-diol.
Substitution: Formation of brominated or nitrated derivatives of the methoxyphenyl group.
Scientific Research Applications
4-[(4-Methoxyphenyl)methyl]oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)methyl]oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, while the oxolan-2-one ring can undergo ring-opening reactions under certain conditions. These interactions and reactions contribute to the compound’s biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Hydroxyphenyl)methyl]oxolan-2-one: Similar structure but with a hydroxy group instead of a methoxy group.
4-[(4-Methylphenyl)methyl]oxolan-2-one: Similar structure but with a methyl group instead of a methoxy group.
4-[(4-Ethoxyphenyl)methyl]oxolan-2-one: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
4-[(4-Methoxyphenyl)methyl]oxolan-2-one is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can enhance the compound’s solubility in organic solvents and affect its electronic properties, making it distinct from its analogs.
Properties
CAS No. |
118528-01-1 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C12H14O3/c1-14-11-4-2-9(3-5-11)6-10-7-12(13)15-8-10/h2-5,10H,6-8H2,1H3 |
InChI Key |
YGCMWCWWGSFPLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CC(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Methoxymethyl)-6-methyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11058373.png)
![2-[(3-Methoxybenzyl)sulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11058375.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11058387.png)
![4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11058397.png)
![6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058399.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B11058433.png)

![9,9-dimethyl-12-(quinolin-7-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11058436.png)
![Ethyl 4-[({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}carbamothioyl)amino]benzoate](/img/structure/B11058443.png)


![6-(4-acetylphenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11058455.png)
![4-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}morpholine](/img/structure/B11058459.png)
